2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride
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Overview
Description
2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride typically involves the hydrogenation of 1-methyl-1H-benz(de)isoquinoline under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted isoquinoline derivatives .
Scientific Research Applications
2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Benz(de)isoquinoline: A parent compound with similar structural features.
2,3,3a,4,5,6-Hexahydro-1H-isoquinoline: A closely related compound with slight structural differences.
1-Methyl-1H-isoquinoline: Another related compound with a methyl group at a different position.
Uniqueness
2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
102147-04-6 |
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Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
1-methyl-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-9-12-7-3-5-10-4-2-6-11(8-14-9)13(10)12;/h3,5,7,9,11,14H,2,4,6,8H2,1H3;1H |
InChI Key |
MLEPLVSTCAPHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC3=C2C(CCC3)CN1.Cl |
Origin of Product |
United States |
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